molecular formula C7H9N3O2 B1530678 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid CAS No. 1509674-65-0

4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid

Cat. No.: B1530678
CAS No.: 1509674-65-0
M. Wt: 167.17 g/mol
InChI Key: IUDLCHGGUCHFAS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by a benzotriazole core structure with a carboxylic acid functional group at the 4-position. This compound is part of the benzotriazole family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. The reaction conditions include heating the mixture under reflux to facilitate the formation of the benzotriazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of catalysts such as acids or bases can enhance the reaction efficiency and yield.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form carboxylic acid derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the benzotriazole ring to produce reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms in the benzotriazole ring.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophiles such as alkyl halides or amines, often in the presence of a base.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced benzotriazole derivatives.

  • Substitution: Substituted benzotriazoles with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticancer properties. Industry: The compound is utilized in the manufacture of corrosion inhibitors, UV stabilizers, and dyes.

Mechanism of Action

The mechanism by which 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The benzotriazole ring can interact with metal ions, making it useful in chelation therapy and as a corrosion inhibitor.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid

  • Indole derivatives

  • Benzotriazole derivatives

Uniqueness: Compared to other benzotriazole derivatives, 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid has a unique structural feature with the carboxylic acid group at the 4-position, which influences its chemical reactivity and biological activity.

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Properties

IUPAC Name

4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h4H,1-3H2,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDLCHGGUCHFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NNN=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid
Reactant of Route 2
4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid
Reactant of Route 3
4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid
Reactant of Route 4
4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid
Reactant of Route 5
4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid
Reactant of Route 6
4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid

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